3-(5-phenylthiophen-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is characterized by the presence of a phenyl group at the 5-position and a prop-2-enoic acid moiety. Its unique structure makes it of interest in various fields, particularly in organic chemistry and medicinal research.
The compound can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem and EvitaChem, where it is often listed for research purposes.
This compound is classified as an unsaturated carboxylic acid due to the presence of the prop-2-enoic acid group. It also falls under the category of thiophene derivatives, which are known for their diverse chemical properties and applications.
The synthesis of 3-(5-phenylthiophen-2-yl)prop-2-enoic acid typically involves several key steps:
In industrial settings, these reactions are scaled up using controlled conditions to optimize yield and purity. Parameters such as temperature, pressure, and reaction time are carefully monitored to ensure consistent results.
The molecular formula for 3-(5-phenylthiophen-2-yl)prop-2-enoic acid is C13H10O2S. The structure features:
3-(5-phenylthiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 3-(5-phenylthiophen-2-y)prop-2-enonic acid exerts its effects involves interactions at the molecular level:
These interactions may influence various biological pathways, making this compound a subject of interest for medicinal chemistry research.
The physical properties include:
Key chemical properties include:
These properties are essential for understanding how this compound behaves in different environments and applications.
3-(5-phenythiophen -2-y)prop - 2 - enoic acid has several scientific uses:
The compound is formally designated as (E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid, indicating its core structural features:
Common aliases and identifiers include:
C1=C(SC(=C1)C=CC(=O)O)C2=CC=CC=C2, encoding the molecular connectivity . This hybrid compound integrates three key domains:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0